molecular formula C20H37N7O5 B14206268 L-Isoleucyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 798540-47-3

L-Isoleucyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14206268
CAS No.: 798540-47-3
M. Wt: 455.6 g/mol
InChI Key: WYUOMBZCLRGSPM-YTFOTSKYSA-N
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Description

L-Isoleucyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, potentially altering the peptide’s properties.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution reagents: Various amino acid derivatives and coupling agents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can result in free thiol groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying protein-protein interactions and enzyme functions.

    Medicine: Developing peptide-based drugs or therapeutic agents.

    Industry: Creating novel materials with specific properties.

Mechanism of Action

The mechanism of action for L-Isoleucyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing cellular pathways. The molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    L-Isoleucyl-L-prolyl-L-alanyl-L-ornithine: Lacks the diaminomethylidene group, potentially altering its reactivity and biological activity.

    L-Isoleucyl-L-prolyl-L-alanyl-L-lysine: Similar structure but with a different side chain, affecting its properties.

    L-Isoleucyl-L-prolyl-L-alanyl-L-arginine: Contains a guanidino group, which may confer different biological activities.

Uniqueness

L-Isoleucyl-L-prolyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithine’s unique structure, particularly the diaminomethylidene group, may provide distinct chemical and biological properties compared to similar peptides. This uniqueness could make it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

798540-47-3

Molecular Formula

C20H37N7O5

Molecular Weight

455.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C20H37N7O5/c1-4-11(2)15(21)18(30)27-10-6-8-14(27)17(29)25-12(3)16(28)26-13(19(31)32)7-5-9-24-20(22)23/h11-15H,4-10,21H2,1-3H3,(H,25,29)(H,26,28)(H,31,32)(H4,22,23,24)/t11-,12-,13-,14-,15-/m0/s1

InChI Key

WYUOMBZCLRGSPM-YTFOTSKYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Origin of Product

United States

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